5-Methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione
Overview
Description
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Physically, indoles are crystalline colorless in nature with specific odors .Scientific Research Applications
Novel Compound Synthesis and Structural Analysis
Studies have focused on synthesizing novel compounds within the indole-2,3-dione family and analyzing their molecular structures. For example, the synthesis and crystal structure analysis of various indole-2,3-dione derivatives reveal intricate molecular interactions, including hydrogen bonding and π-π interactions, suggesting their potential in material science and molecular engineering (Kaynak, Özbey, & Karalı, 2013).
Antimicrobial Activity
Indole-2,3-dione derivatives have been evaluated for their antimicrobial properties. A study synthesizing a series of these derivatives demonstrated significant in vitro antibacterial and antifungal activities, pointing towards their potential application in developing new antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Antiviral and Antituberculosis Potential
Further research on indole-2,3-dione derivatives has explored their antiviral and antituberculosis activities. Some compounds have shown effectiveness against viruses like HSV and tuberculosis bacteria, suggesting their role in creating new antiviral and antituberculosis medications (Sevinçli, Duran, Özbi̇l, & Karalı, 2020); (Karalı, Gürsoy, Kandemirli, Shvets, Kaynak, Özbey, Kovalishyn, & Dimoglo, 2007).
Mechanism-based Inhibitor Development
One study characterizes 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione as a mechanism-based inhibitor of a specific enzyme, highlighting the potential for indole-2,3-dione derivatives in developing targeted therapeutic agents (Winski, Faig, Bianchet, Siegel, Swann, Fung, Duncan, Moody, Amzel, & Ross, 2001).
Chemical Synthesis and Drug Development
The versatility of isatins (indole-2,3-diones) in organic synthesis has been well-documented, showcasing their utility in synthesizing a wide array of heterocyclic compounds used in drug development and as modulators of biochemical processes (Garden & Pinto, 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-6-14(7-4-12)22-10-9-19-16-8-5-13(2)11-15(16)17(20)18(19)21/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRIIEKOEYGRFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C)C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322348 | |
Record name | 5-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808048 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
620931-50-2 | |
Record name | 5-methyl-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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